3-Ethynyl-3-fluorooxetane
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Overview
Description
3-Ethynyl-3-fluorooxetane (3-EFO) is a fluorinated alkyne compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses in organic and synthetic chemistry, as well as in biochemical and physiological studies.
Scientific Research Applications
Photophysical Properties and Fluorophores
Research demonstrates the significance of π-conjugated linkers, such as ethynyl groups, in developing highly solvatochromic probes. In a study, fluorophores based on triphenylamine and fluorene were synthesized, highlighting the superiority of the ethynyl group in exhibiting better solvatochromism, higher Stokes shifts, and more sensitive quantum yields towards solvent polarity compared to vinyl and 1,3-diynyl groups. This shows the potential of ethynyl groups, like in 3-Ethynyl-3-fluorooxetane, for developing sensitive probes in fluorescence spectroscopy (Tigreros, Ortíz, & Insuasty, 2014).
Artificial Nucleosides and DNA Synthesis
3-Ethynyl-3-fluorooxetane derivatives, such as 3-ethynyl-5-nitroindolyl-2'-deoxyriboside triphosphate (3-Eth-5-NITP), have been utilized to measure translesion DNA synthesis (TLS). These derivatives can be incorporated opposite abasic sites in DNA, allowing for the selective tagging and quantification of TLS activity, which is crucial in understanding the replication of damaged DNA (Choi & Berdis, 2019).
Metabolic Labeling of DNA
Studies have explored the use of arabinofuranosyl-ethynyluracil derivatives, like F-ara-EdU, which include ethynyl groups for metabolic DNA labeling. These derivatives are less toxic than traditional labels and are suitable for pulse-chase experiments, providing valuable tools for studying DNA synthesis and cell cycle progression in various biological contexts (Neef & Luedtke, 2011).
properties
IUPAC Name |
3-ethynyl-3-fluorooxetane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO/c1-2-5(6)3-7-4-5/h1H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIFADOAFOCMFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(COC1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-3-fluorooxetane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.